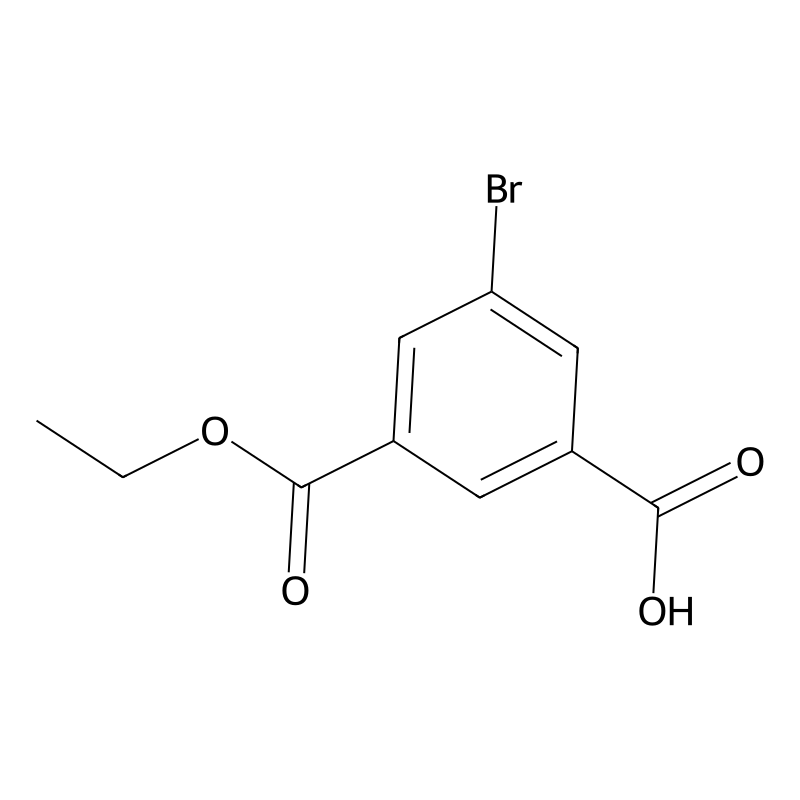

3-Bromo-5-(ethoxycarbonyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-(ethoxycarbonyl)benzoic acid is an aromatic carboxylic acid characterized by a bromine atom at the 3-position and an ethoxycarbonyl group at the 5-position of the benzene ring. Its molecular formula is CHBrO, and it is recognized for its utility as a versatile intermediate in organic synthesis, particularly due to the presence of reactive functional groups that facilitate various chemical transformations. This compound is not found in nature but is synthesized for specific applications in pharmaceuticals and materials science.

- Wearing gloves and safety glasses when handling the compound.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Following proper disposal procedures according to local regulations.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution. This property allows for the formation of various derivatives.

- Reduction Reactions: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.

In biological research, 3-Bromo-5-(ethoxycarbonyl)benzoic acid serves as a probe for studying enzyme mechanisms and protein-ligand interactions. It has potential applications in the development of biochemical assays and is utilized as a reference standard in analytical chemistry. Additionally, it may be involved in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis of 3-Bromo-5-(ethoxycarbonyl)benzoic acid typically involves the bromination of 5-(ethoxycarbonyl)benzoic acid. This reaction is conducted using bromine or a brominating agent such as N-bromosuccinimide, often in the presence of a catalyst like iron or aluminum chloride. The reaction generally takes place in organic solvents such as dichloromethane or chloroform under controlled temperature conditions to ensure optimal yield and purity.

Industrial Production

In industrial settings, similar methods are scaled up to produce larger quantities, utilizing industrial-grade reagents and equipment. The process emphasizes minimizing by-products and maximizing efficiency during the bromination process.

3-Bromo-5-(ethoxycarbonyl)benzoic acid has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals, agrochemicals, and fine chemicals.

- Biological Research: Utilized as a probe for enzyme studies and in the development of biochemical assays.

- Industrial Use: Employed in producing specialty chemicals, polymers, dyes, pigments, and coatings.

The interaction studies involving 3-Bromo-5-(ethoxycarbonyl)benzoic acid focus on its role in modulating enzyme activity and protein interactions. Its specific structure allows it to engage with various molecular targets within biological systems, influencing pathways depending on its application context.

Several compounds exhibit structural similarities to 3-Bromo-5-(ethoxycarbonyl)benzoic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromobenzoic acid | Lacks ethoxycarbonyl group | Simpler structure; less reactive |

| 5-Bromo-2-(ethoxycarbonyl)benzoic acid | Different substitution pattern | Variation in reactivity due to position of groups |

| 3-Bromo-4-(ethoxycarbonyl)benzoic acid | Different substitution pattern | Distinct chemical properties from positional changes |

Uniqueness: The unique substitution pattern of 3-Bromo-5-(ethoxycarbonyl)benzoic acid imparts distinct chemical and physical properties that differentiate it from similar compounds. The combination of both the bromine atom and the ethoxycarbonyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis.

This compound's specific characteristics enable it to serve specialized roles in both synthetic chemistry and biological research, underscoring its importance in contemporary chemical science.